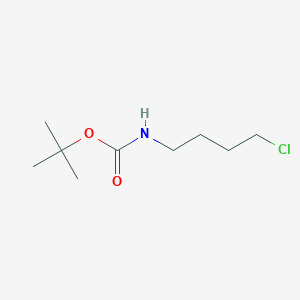

tert-Butyl (4-chlorobutyl)carbamate

描述

tert-Butyl (4-chlorobutyl)carbamate is a carbamate-protected amine intermediate widely used in organic synthesis and pharmaceutical manufacturing. Carbamates of this type typically serve as protective groups for amines, enabling selective reactivity in multi-step syntheses .

属性

IUPAC Name |

tert-butyl N-(4-chlorobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKDZRXUWYOOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599602 | |

| Record name | tert-Butyl (4-chlorobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95388-79-7 | |

| Record name | tert-Butyl (4-chlorobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: tert-Butyl (4-chlorobutyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 4-chlorobutylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield and purity.

化学反应分析

Types of Reactions:

Substitution Reactions: tert-Butyl (4-chlorobutyl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used (e.g., azides, thiocyanates).

Hydrolysis: 4-chlorobutylamine and carbon dioxide.

Deprotection: 4-chlorobutylamine.

科学研究应用

tert-Butyl (4-chlorobutyl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. This compound is also used in the synthesis of pharmaceuticals and agrochemicals, where it helps to improve the stability and solubility of active ingredients.

作用机制

The mechanism of action of tert-butyl (4-chlorobutyl)carbamate primarily involves its role as a protecting group. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. The tert-butyl group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine at a later stage in the synthesis.

相似化合物的比较

Structural and Functional Group Differences

The table below compares tert-Butyl (4-chlorobutyl)carbamate with key analogs from the evidence:

Key Observations:

Chlorine vs. Hydroxy/Methoxy Groups :

- The chlorine in this compound likely enhances electrophilicity compared to hydroxy or methoxy analogs, making it more reactive in nucleophilic substitutions (e.g., SN2 reactions) .

- Hydroxy groups (e.g., in 4-hydroxybutan-2-yl derivatives) increase hydrogen-bonding capacity and solubility in polar solvents, whereas methoxy groups (e.g., 4-methoxyphenyl) provide steric and electronic stabilization .

Aliphatic vs. Aromatic Chains :

- The aliphatic 4-chlorobutyl chain offers flexibility and reduced steric hindrance compared to rigid aromatic (e.g., 4-chlorophenethyl) or cyclic (e.g., cyclopentyl) analogs. This flexibility may facilitate reactions requiring conformational mobility .

Safety and Handling: Chlorinated derivatives (e.g., 4-chlorophenethyl) are labeled non-hazardous but may release toxic gases (e.g., HCl) upon decomposition . Hydroxy analogs require precautions against oxidation or esterification under acidic conditions .

Physicochemical Properties

While exact data for this compound are unavailable, trends from analogs suggest:

- Solubility : Lower than hydroxy analogs due to reduced polarity but higher than aromatic derivatives.

- Stability : Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases, similar to other tert-butyl carbamates .

生物活性

Tert-butyl (4-chlorobutyl)carbamate, with the CAS number 95388-79-7, is a carbamate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.698 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 292.9 ± 23.0 °C at 760 mmHg

- Flash Point : 130.9 ± 22.6 °C

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes due to its structural similarities with biologically active molecules.

- Receptor Binding : The compound's ability to interact with specific receptors could modulate physiological responses, particularly in neurochemical pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially reducing oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For example, in vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Research has shown that this carbamate can protect neuronal cells from excitotoxicity induced by glutamate. In a study involving HT22 neuronal cells, this compound significantly improved cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

Case Studies

-

In Vitro Studies on Cancer Cells :

- A study evaluated the effect of this compound on HCT116 (colon cancer) and MCF7 (breast cancer) cell lines.

- Results indicated a dose-dependent reduction in cell viability with IC50 values of approximately 15 µM for HCT116 and 20 µM for MCF7 cells.

-

Neuroprotection Against Glutamate-Induced Toxicity :

- In experiments using HT22 cells, treatment with this compound resulted in a significant increase in cell survival rates compared to untreated controls.

- The compound demonstrated protective effects at concentrations as low as 5 µM.

Research Findings Summary Table

| Study Focus | Cell Line/Model | Concentration Range | Key Findings |

|---|---|---|---|

| Antitumor Activity | HCT116, MCF7 | 0-50 µM | Dose-dependent cell viability reduction |

| Neuroprotection | HT22 | 0-20 µM | Increased cell survival under oxidative stress |

常见问题

What are the established synthetic routes for tert-butyl (4-chlorobutyl)carbamate, and how can researchers adapt these methods to small-scale laboratory synthesis?

A common method involves chlorination of tert-butyl (4-hydroxybutyl)carbamate using reagents like thionyl chloride (SOCl₂) or PCl₃. For example, tert-butyl N-(4-chlorobutyl)carbamate (CAS: 95388-79-7) can be synthesized from tert-butyl N-(4-hydroxybutyl)carbamate via a nucleophilic substitution reaction under anhydrous conditions . Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to improve yields. Alternative routes include coupling 4-chlorobutylamine with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine .

How can researchers ensure high-purity yields of this compound during purification?

Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from solvents like dichloromethane/hexane. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (monitoring for residual solvents or unreacted precursors) is critical. Safety data sheets (SDS) recommend avoiding hygroscopic conditions during storage to prevent hydrolysis .

What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- NMR : ¹H and ¹³C NMR to confirm Boc-protection (δ ~1.4 ppm for tert-butyl) and chlorobutyl chain integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₉H₁₇ClNO₂, MW: 207.69 g/mol).

- FTIR : Peaks at ~1700 cm⁻¹ (carbamate C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

How does the stability of this compound vary under acidic or basic conditions, and what precautions are necessary during handling?

The Boc group is acid-labile but stable under basic conditions. Prolonged exposure to strong acids (e.g., TFA) cleaves the carbamate, releasing 4-chlorobutylamine. Researchers should avoid aqueous bases, which may hydrolyze the chlorobutyl chain. Storage at 2–8°C in inert atmospheres (N₂/Ar) minimizes decomposition .

What are the critical safety considerations when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

How can researchers troubleshoot low yields in the synthesis of this compound?

Common issues include:

- Incomplete Chlorination : Verify reagent stoichiometry (e.g., excess SOCl₂) and reaction time.

- Side Reactions : Monitor for over-chlorination or Boc deprotection using TLC.

- Moisture Contamination : Ensure anhydrous conditions via molecular sieves or dry solvent systems .

What role does this compound play as an intermediate in multi-step organic syntheses?

It serves as a protected amine precursor in pharmaceuticals. For example, it can undergo nucleophilic substitution to introduce alkyl chains or participate in cross-coupling reactions for heterocycle formation. A European patent highlights its use in synthesizing kinase inhibitors via Suzuki-Miyaura coupling .

How do solvent choices impact the reaction kinetics of this compound synthesis?

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in Boc protection, while non-polar solvents (e.g., dichloromethane) favor chlorination steps. Solvent selection also affects crystallization efficiency during purification .

What are the ecological and toxicological profiles of this compound, and how should waste be managed?

While acute toxicity data are limited, SDS classify it as non-hazardous. However, chlorinated by-products may pose environmental risks. Waste should be incinerated in certified facilities with scrubbing systems to capture HCl emissions .

How can researchers design experiments to study the reactivity of this compound in novel catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。